molecular formula C13H7ClN4O4S B2372108 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 921080-02-6

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2372108
CAS No.: 921080-02-6
M. Wt: 350.73
InChI Key: GMJBFZBSHCLIJJ-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound that contains both oxadiazole and thiophene moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps:

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions:

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antiviral, antibacterial, and anticancer activities.

    Material Science: The compound is studied for its electronic properties and potential use in organic electronics and photovoltaics.

    Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide.

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can be compared with other similar compounds:

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_{8}ClN4_{4}O3_{3}S, with a molecular weight of approximately 298.73 g/mol. The compound features a 1,3,4-oxadiazole ring and a nitrothiophene moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11_{11}H8_{8}ClN4_{4}O3_{3}S
Molecular Weight298.73 g/mol
Melting Point260-262 °C
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and nitro groups exhibit notable antibacterial properties. In a study involving various synthesized derivatives, this compound demonstrated moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis .

Antitubercular Activity

The antitubercular potential of this compound has been highlighted in various studies. It was found to possess significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating its efficacy .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been reported to inhibit acetylcholinesterase (AChE) and urease effectively, which are crucial targets in treating Alzheimer's disease and certain infections respectively .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntibacterialModerate to strong against multiple strains
AntitubercularSignificant inhibition of M. tuberculosis
Enzyme InhibitionEffective AChE and urease inhibitor

Study 1: Synthesis and Evaluation of Biological Activity

A study synthesized various derivatives of the compound and evaluated their biological activities. The results showed that modifications on the oxadiazole ring significantly influenced the antimicrobial potency. The most active derivatives were further analyzed for their mechanism of action, revealing that the nitro group enhances hydrogen bonding interactions with target proteins .

Study 2: Structure-Activity Relationship (SAR)

Another research focused on the structure-activity relationship of similar compounds. It was found that the presence of electron-withdrawing groups like nitro significantly increased the biological activity by enhancing solubility and receptor binding affinity .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O4S/c14-8-3-1-7(2-4-8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJBFZBSHCLIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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